N-(4-phenylthiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
CAS No.: 1097616-59-5
Cat. No.: VC5467287
Molecular Formula: C19H19N3O3S3
Molecular Weight: 433.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1097616-59-5 |
|---|---|
| Molecular Formula | C19H19N3O3S3 |
| Molecular Weight | 433.56 |
| IUPAC Name | N-(4-phenyl-1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
| Standard InChI | InChI=1S/C19H19N3O3S3/c23-18(21-19-20-15(13-27-19)14-7-2-1-3-8-14)16-9-4-5-11-22(16)28(24,25)17-10-6-12-26-17/h1-3,6-8,10,12-13,16H,4-5,9,11H2,(H,20,21,23) |
| Standard InChI Key | GWMRLFPEWKZDHU-UHFFFAOYSA-N |
| SMILES | C1CCN(C(C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
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Thiazole Ring: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The 4-phenyl substitution on the thiazole ring enhances hydrophobic interactions with biological targets.
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Piperidine-Carboxamide Core: A six-membered saturated nitrogen ring (piperidine) linked to a carboxamide group, which contributes to conformational flexibility and hydrogen-bonding capabilities.
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Thiophene Sulfonyl Group: A sulfonylated thiophene ring attached to the piperidine nitrogen, introducing electron-withdrawing characteristics and potential sulfonamide-mediated biological activity.
The stereochemistry of the piperidine ring and the spatial arrangement of substituents may influence its binding affinity to enzymatic targets, though specific crystallographic data remain unpublished.
Physicochemical Profile
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 433.56 g/mol |
| IUPAC Name | N-(4-phenyl-1,3-thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide |
| SMILES | C1CCN(C(C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
| Solubility | Not fully characterized; predicted low aqueous solubility due to hydrophobic aryl groups. |
The compound’s logP (octanol-water partition coefficient) is estimated to be >3, indicating high lipophilicity, which may enhance membrane permeability but limit bioavailability.
Synthesis and Structural Elucidation
Spectroscopic Characterization
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NMR Spectroscopy: -NMR spectra would reveal distinct signals for the piperidine protons (δ 1.5–3.0 ppm), thiophene sulfonyl group (δ 7.0–7.5 ppm), and aromatic thiazole-phenyl system (δ 7.3–8.0 ppm).
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Mass Spectrometry: High-resolution MS would confirm the molecular ion peak at m/z 433.56 and fragmentation patterns indicative of sulfonyl and carboxamide cleavage.
Biological Activity and Mechanistic Insights
Anticancer Activity
Thiophene sulfonamides have demonstrated antiproliferative effects by targeting tubulin polymerization or tyrosine kinases. In silico docking studies of related compounds show strong binding affinity (ΔG < -8 kcal/mol) to the colchicine binding site of β-tubulin, disrupting microtubule assembly in cancer cells. The piperidine-carboxamide moiety may further enhance solubility and target engagement, though in vitro cytotoxicity assays are needed to validate these hypotheses.
Anti-Inflammatory Applications
Sulfonamide groups are implicated in cyclooxygenase (COX) inhibition. Molecular modeling predicts that the thiophene sulfonyl component of this compound could interact with COX-2’s hydrophobic pocket, analogous to celecoxib (binding energy: -9.2 kcal/mol).
Comparative Analysis with Structural Analogs
| Compound | Molecular Weight | Key Biological Activity | Target |
|---|---|---|---|
| N-(4-Phenylthiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide | 433.56 | Predicted antimicrobial | DNA gyrase |
| N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide | 329.63 | Antimicrobial (MIC: 4–8 µg/mL) | Bacterial cell wall synthesis |
| Celecoxib | 381.38 | COX-2 inhibition (IC50: 40 nM) | Cyclooxygenase-2 |
This table underscores the role of substituents in modulating bioactivity. The bromophenyl group in the analog enhances lipophilicity and membrane penetration, whereas the sulfonyl group in the subject compound may improve target specificity.
Challenges and Future Directions
Pharmacokinetic Optimization
The compound’s high logP suggests potential bioavailability challenges. Structural modifications, such as introducing polar groups (e.g., hydroxyl or amine) on the piperidine ring, could improve aqueous solubility without compromising activity.
Target Validation
Mechanistic studies using CRISPR-Cas9 gene editing or siRNA knockdown are essential to identify primary targets. Preliminary work on analogous compounds points to tubulin and DNA topoisomerases as likely candidates.
Preclinical Development
Future research should prioritize:
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In vitro cytotoxicity assays (e.g., MTT assays against MCF-7 and HeLa cells).
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In vivo pharmacokinetic profiling to assess absorption, distribution, and metabolism.
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Toxicology studies to establish safety margins.
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